Ethyl 1-amino-4-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 1-amino-4-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylate is a fluorinated pyrrole derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties. The presence of fluorine atoms often enhances the stability, lipophilicity, and bioavailability of compounds, making them valuable in medicinal chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-amino-4-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylate typically involves multi-step reactions. One common method includes the reaction of a pyrrole derivative with ethyl chloroformate and subsequent introduction of the trifluoroethyl group. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-amino-4-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert certain functional groups to their reduced forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Ethyl 1-amino-4-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly for its enhanced stability and bioavailability.
Industry: Used in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 1-amino-4-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-amino-4-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylate: Unique due to its trifluoroethyl group.
Ethyl 1-amino-4-(2,2,2-difluoroethyl)-1H-pyrrole-2-carboxylate: Similar structure but with two fluorine atoms.
Ethyl 1-amino-4-(2,2,2-trifluoromethyl)-1H-pyrrole-2-carboxylate: Similar structure but with a trifluoromethyl group instead of trifluoroethyl.
Uniqueness
The presence of the trifluoroethyl group in this compound imparts unique properties such as enhanced stability and lipophilicity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H11F3N2O2 |
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Molecular Weight |
236.19 g/mol |
IUPAC Name |
ethyl 1-amino-4-(2,2,2-trifluoroethyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H11F3N2O2/c1-2-16-8(15)7-3-6(5-14(7)13)4-9(10,11)12/h3,5H,2,4,13H2,1H3 |
InChI Key |
VIUZDOXXWCSUNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1N)CC(F)(F)F |
Origin of Product |
United States |
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